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molecular formula C5HClF3NO2S B1590249 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid CAS No. 72850-61-4

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid

Cat. No. B1590249
M. Wt: 231.58 g/mol
InChI Key: OGZUWSFEZCBGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04586948

Procedure details

A mixture of 116 g (0.4468 mole) of ethyl 2-chloro-4-trifluoromethyl-5-thiazolecaboxylate, 18 g (0.45 mole) of sodium hydroxide, 200 ml. of water, 400 ml. of tetrahydrofuran was stirred at room temperature for 16 hours and made acidic with 50 ml. of concentrated hydrochloric acid. The reaction mixture was extracted twice with ml. of ether. The ether-tetrahydrofuran solution was dried (MgSO4) and concentrated under reduced pressure. The residual oil was treated with benzene and the benzene solution was concentrated under reduced pressure to remove the last trace of water. The residual solid was recrystallized from hexane-benzene to give 76 g (73.4%) of 2-chloro-trifluoromethyl-5 thiazolecarboxylic acid, m.p. 131°-131.5° C.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([C:11]([O:13]CC)=[O:12])=[C:5]([C:7]([F:10])([F:9])[F:8])[N:6]=1.[OH-].[Na+].O.Cl>O1CCCC1>[Cl:1][C:2]1[S:3][C:4]([C:11]([OH:13])=[O:12])=[C:5]([C:7]([F:9])([F:8])[F:10])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)OCC
Name
Quantity
18 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted twice with ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether-tetrahydrofuran solution was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residual oil was treated with benzene
CONCENTRATION
Type
CONCENTRATION
Details
the benzene solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the last trace of water
CUSTOM
Type
CUSTOM
Details
The residual solid was recrystallized from hexane-benzene

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(N1)C(F)(F)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 73.4%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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